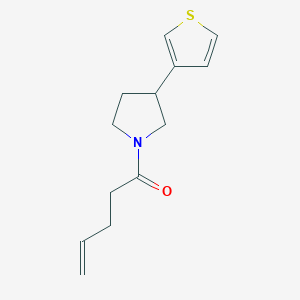

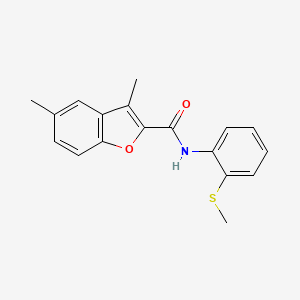

![molecular formula C11H13N3O3 B2520784 8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034525-77-2](/img/structure/B2520784.png)

8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, "8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one," is a derivative of the pyrido[2,3-d]pyrimidin-7-one scaffold, which is a core structure found in various pharmacologically active compounds. This particular derivative has not been explicitly mentioned in the provided papers, but the papers do discuss related structures and their biological activities, such as phosphodiesterase 5 (PDE5) inhibition, anti-HIV activity, and kinase inhibition .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives can be complex, involving multiple steps and various reagents. For instance, one paper describes the synthesis of related compounds using a Vilsmeier reaction of 3-aminopropenamides, which involves halogenation, formylation, and intramolecular nucleophilic cyclization . Another paper reports a multi-step synthesis involving microwave-assisted reactions and palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce a heteroaromatic ring . These methods highlight the synthetic versatility of the pyrido[2,3-d]pyrimidin-7-one core and suggest potential pathways for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidin-7-one derivatives is characterized by the presence of a pyrimidinone ring fused with a pyridine ring. Substituents on this core structure, such as the 3-hydroxypropyl and 4-methoxy groups in the compound of interest, can significantly influence the compound's biological activity and selectivity. Molecular modeling studies, as mentioned in one of the papers, can be used to predict the binding site interactions and improve inhibitory activity .

Chemical Reactions Analysis

The pyrido[2,3-d]pyrimidin-7-one core can participate in various chemical reactions, which are essential for the modification and optimization of its biological properties. For example, the Vilsmeier reaction is used to synthesize pyrimidin-4(3H)-ones, which could be a key step in the synthesis of related compounds . Additionally, the Suzuki-Miyaura cross-coupling mentioned in the synthesis of kinase inhibitors demonstrates the ability to introduce diverse aryl groups, which could be adapted for the synthesis of the compound of interest .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one" are not directly reported in the provided papers, the properties of similar compounds can offer insights. These properties are influenced by the nature of the substituents and the overall molecular structure. For example, the presence of a 3-hydroxypropyl group could affect the compound's solubility and hydrogen bonding potential, while the 4-methoxy group could impact its electronic properties and metabolic stability .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

New pyrimidine derivatives have shown efficacy as organic inhibitors for the corrosion of mild steel in acidic media. Their effectiveness is attributed to their adsorption on the mild steel surface, which follows the Langmuir adsorption isotherm. These compounds, through electrochemical studies, polarization studies, and surface analysis (SEM, EDX, AFM), demonstrated mixed-type inhibition behavior and offered insights into the design of novel corrosion inhibitors (Yadav et al., 2015).

Anticancer Activity

Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, synthesized using green and efficient methods, exhibited potent antitumor activity. Their anticancer efficacy was evaluated by the National Cancer Institute (USA), with certain compounds showing significant activity. This highlights the potential of these derivatives as therapeutic agents against cancer (Elgohary & El-Arab, 2013).

Antimicrobial Activity

A series of new pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from citrazinic acid, demonstrated good antibacterial and antifungal activities. These findings suggest their potential application as antimicrobial agents, which could lead to the development of new treatments for infectious diseases (Hossan et al., 2012).

DNA Repair and Photolyase Activity

Cyclobutane pyrimidine dimers, major DNA photoproducts induced by UV radiation, are repaired by DNA photolyase. This enzyme utilizes the energy from visible light to cleave the cyclobutane ring, a process critical for maintaining genomic integrity. The study of photolyases and related compounds could further our understanding of DNA repair mechanisms and the development of therapeutic agents for skin cancers caused by UV radiation (Sancar, 1994).

Synthesis and Evaluation as EGFR Kinase Inhibitors

Pyrido[2,3-d]pyrimidin-7(8H)-ones have been synthesized and evaluated for their inhibition activity against epidermal growth factor receptor (EGFR) tyrosine kinase. These compounds, obtained via Michael addition-cyclization reactions, showed submicromolar inhibition, indicating their potential as therapeutic agents in cancer treatments targeting EGFR (Boros et al., 2004).

Corrosion Inhibitors for Carbon Steel

Derivatives of pyridopyrimidinones have been assessed for their efficiency as corrosion inhibitors for API 5L X52 carbon steel in acidic environments. Through various electrochemical methods and theoretical studies, these compounds demonstrated excellent inhibition efficiency, offering a pathway for the development of environmentally friendly corrosion inhibitors (Abdallah et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-17-11-8-3-4-9(16)14(5-2-6-15)10(8)12-7-13-11/h3-4,7,15H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWBUQBNZKFQID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=C1C=CC(=O)N2CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

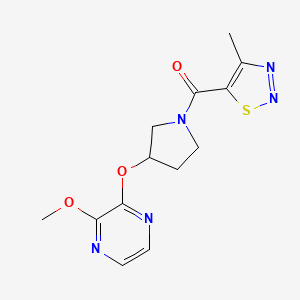

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2520705.png)

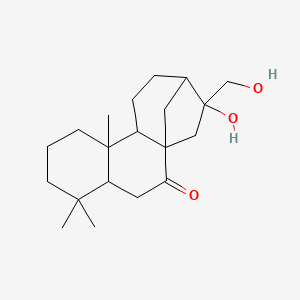

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2520714.png)

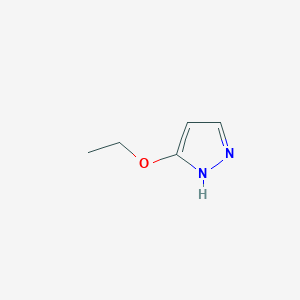

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B2520717.png)

![N-(2,3-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2520724.png)